molecular formula C9H13NO3S B8588644 2-(N-methyl-N-(methanesulfonyl)amino)benzyl alcohol

2-(N-methyl-N-(methanesulfonyl)amino)benzyl alcohol

Cat. No. B8588644
M. Wt: 215.27 g/mol
InChI Key: PPIQEDZCNFBULC-UHFFFAOYSA-N
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Patent
US08633173B2

Procedure details

195 c) To a cooled, stirred suspension of 2.0 M of lithium tetrahydroborate in tetrahydrofuran (0.630 mL, 1.26 mmol) at 5° C. was added dropwise a solution of 2-(methanesulfonyl-methyl-amino)-benzoic acid ethyl ester (1.08 g, 4.20 mmol) in tetrahydrofuran (10 mL). Gas evolution was noted. The mixture was stirred for 10 minutes at 5° C. then at room temperature for 3 hours. The mixture was cooled to 5° C. and saturated aqueous ammonium chloride (5 mL) was added dropwise. Vigorous gas evolution was noted. The mixture was stirred for 15 minutes then warmed to room temperature for 30 minutes. Sodium sulfate was added to granulate aluminium salts. The mixture was diluted with dichloromethane (50 mL), filtered through a plug of diatomaceous earth and evaporated. N-(2-Hydroxymethyl-phenyl)-N-methyl-methanesulfonamide was isolated as a yellow oil (0.931 g, 100%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.61 (d, J=7.3 Hz, 1H), 7.44-7.35 (m, 2H), 7.28-7.24 (m, 1H), 4.74 (br s, 2H), 3.29 (s, 3H), 2.98 (s, 3H), 2.90-2.81 (m, 1H). MS=238 (M+Na)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aluminium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].C([O:5][C:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:13]([S:15]([CH3:18])(=[O:17])=[O:16])[CH3:14])C.[Cl-].[NH4+].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.ClCCl>[OH:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:13]([CH3:14])[S:15]([CH3:18])(=[O:17])=[O:16] |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
0.63 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
C(C)OC(C1=C(C=CC=C1)N(C)S(=O)(=O)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
aluminium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
195 c) To a cooled, stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes at 5° C.
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a plug of diatomaceous earth
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1=C(C=CC=C1)N(S(=O)(=O)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.931 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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